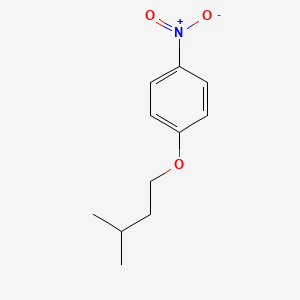
1-(3-Methylbutoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for producing other nitro-substituted compounds, which are essential in pharmaceuticals and agrochemicals.
Key Reactions:
- Nitration: The nitro group can be modified to introduce other substituents, allowing for the creation of diverse derivatives.
- Esterification: The ether group can undergo reactions to form esters, expanding its utility in synthetic pathways.
Material Science Applications
1-(3-Methylbutoxy)-4-nitrobenzene has potential applications in the development of advanced materials. Its properties can be harnessed in creating polymers with specific functionalities.
Potential Uses:
- Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance mechanical properties or chemical resistance.
- Coatings: Its chemical structure may provide unique characteristics for protective coatings and films.
Medicinal Chemistry
The compound's structural features suggest potential bioactivity, making it a candidate for further investigation in medicinal chemistry.
Research Findings:
- Some studies have indicated that nitroaromatic compounds can exhibit antimicrobial and anticancer properties. Therefore, this compound could serve as a lead compound for drug development.
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of new anticancer agents derived from nitroaromatic compounds. Researchers found that modifying the nitro group on compounds like this compound led to enhanced cytotoxicity against various cancer cell lines.
Case Study 2: Development of Polymer Composites
Another research effort focused on incorporating this compound into polymer composites. The resulting materials exhibited improved thermal stability and mechanical strength, showcasing the compound's versatility in material applications.
Properties
CAS No. |
7244-79-3 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3-methylbutoxy)-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
RHJHXRFOBKPCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














